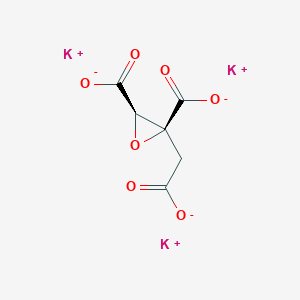![molecular formula C10H14N2O B1517604 N-[(2-aminophenyl)methyl]-N-methylacetamide CAS No. 1050885-65-8](/img/structure/B1517604.png)
N-[(2-aminophenyl)methyl]-N-methylacetamide
Overview
Description
N-[(2-aminophenyl)methyl]-N-methylacetamide, also known as NAMMA, is a compound that has been studied extensively in the scientific community. It is a synthetic derivative of the naturally occurring amino acid L-tryptophan, and has been used in a variety of research applications.
Scientific Research Applications
Chemoselective Synthesis
N-[(2-aminophenyl)methyl]-N-methylacetamide and related compounds serve as intermediates in the synthesis of pharmaceuticals, highlighting the importance of chemoselective acetylation techniques. A study by Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, using immobilized lipase as the catalyst. This process was optimized for various parameters, such as acyl donors and temperature, showing the potential for environmentally friendly and efficient synthetic routes in pharmaceutical manufacturing Magadum & Yadav, 2018.
Hydrolysis Kinetics
Duan, Dai, and Savage (2010) studied the hydrolysis kinetics and mechanism of N-methylacetamide (NMA) in high-temperature water, providing insight into the stability and degradation pathways of N-substituted amides under various conditions. Their findings contribute to our understanding of the chemical behavior of such compounds in industrial processes and environmental systems Duan et al., 2010.
Spectroscopic Analysis
Research on the interaction of alkali and alkaline earth metals with N-methylacetamide by Pluhařová et al. (2014) revealed different affinities and binding geometries through spectroscopic analysis. This study aids in the understanding of specific ion effects on proteins and provides a foundation for exploring the interactions between proteins and various ions Pluhařová et al., 2014.
Antimicrobial Activity
A study by Darwish et al. (2014) on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, including N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, showed promising antimicrobial properties. This research highlights the potential of this compound and related compounds in developing new antimicrobial agents Darwish et al., 2014.
properties
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)12(2)7-9-5-3-4-6-10(9)11/h3-6H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPLQUMGUWFCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1517524.png)


![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)








